![molecular formula C12H15NO2 B7861218 Methyl 4-(cyclobutylamino)benzoate](/img/structure/B7861218.png)
Methyl 4-(cyclobutylamino)benzoate
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Overview
Description
Methyl 4-(cyclobutylamino)benzoate: is an organic compound characterized by its molecular structure, which includes a cyclobutylamino group attached to a benzoate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclobutylamine and 4-nitrobenzoic acid.
Reaction Steps: The cyclobutylamine is first converted to its corresponding amine salt, which is then reacted with 4-nitrobenzoic acid under acidic conditions to form the nitro compound.
Reduction: The nitro group in the intermediate compound is reduced to an amino group using reducing agents such as tin chloride or iron powder in hydrochloric acid.
Esterification: The resulting amino compound is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction steps are carried out in large reactors under controlled conditions.
Purification: The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds and other substituted benzoates.
Scientific Research Applications
Chemistry: Methyl 4-(cyclobutylamino)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(cyclobutylamino)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyclobutylamino group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar in structure but lacks the cyclobutyl group.
Methyl 4-(cyclohexylamino)benzoate: Similar cyclobutyl group but with a cyclohexyl ring instead.
Methyl 4-(phenylamino)benzoate: Contains a phenyl group instead of the cyclobutyl group.
Uniqueness: Methyl 4-(cyclobutylamino)benzoate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
Methyl 4-(cyclobutylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic ester with a cyclobutylamine moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Free Radical Scavenging : Similar compounds have been noted for their ability to scavenge free radicals, potentially offering antioxidant benefits.
Research indicates that this compound exhibits several biochemical properties:
- Solubility : The compound is moderately soluble in organic solvents, which may facilitate its absorption in biological systems.
- Stability : It shows stability under physiological conditions, allowing for sustained biological activity.
- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could impact its efficacy and safety profile.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties. In vitro studies revealed that it exhibits significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Effects
In animal models, this compound has shown anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats indicated:
- Reduction in Edema : The compound significantly reduced paw swelling compared to the control group.
- Mechanism : The anti-inflammatory action is thought to involve inhibition of pro-inflammatory cytokines.
Case Study: Cancer Cell Lines
Recent research explored the effects of this compound on cancer cell lines. The compound was tested against several human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 12.5 |
MCF-7 (Breast) | 8.0 |
A549 (Lung) | 15.0 |
The results indicate that the compound may possess cytotoxic properties, warranting further investigation into its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Distribution : It likely distributes widely in tissues, which may enhance its efficacy against localized infections or tumors.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and identify any active metabolites.
Properties
IUPAC Name |
methyl 4-(cyclobutylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-5-7-11(8-6-9)13-10-3-2-4-10/h5-8,10,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYVTYAWUDJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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